![molecular formula C27H19N3O3 B404466 2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol](/img/structure/B404466.png)
2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol is a complex organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Introduction of Biphenyl and Phenyl Groups: These groups can be introduced through Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with boronic acids or alkenes.
Nitration: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the phenolic and imidazole moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its imidazole core, which is common in many drugs.
Industry: Use in the development of advanced materials, such as polymers or liquid crystals.
Wirkmechanismus
The mechanism of action of 2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the imidazole ring might coordinate with metal ions or participate in hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other imidazole derivatives, such as:
2-Phenyl-4,5-diphenyl-1H-imidazole: Known for its antifungal and antibacterial properties.
4-Nitroimidazole: Used as an antimicrobial agent.
Biphenyl derivatives: Commonly used in the development of liquid crystals and other advanced materials.
2-(4-[1,1'-biphenyl]-4-yl-5-phenyl-1H-imidazol-2-yl)-4-nitrophenol is unique due to the combination of biphenyl, phenyl, and nitro groups, which might confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C27H19N3O3 |
|---|---|
Molekulargewicht |
433.5g/mol |
IUPAC-Name |
4-nitro-2-[4-phenyl-5-(4-phenylphenyl)-1H-imidazol-2-yl]phenol |
InChI |
InChI=1S/C27H19N3O3/c31-24-16-15-22(30(32)33)17-23(24)27-28-25(20-9-5-2-6-10-20)26(29-27)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17,31H,(H,28,29) |
InChI-Schlüssel |
SRFBNJKHKMMINP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B404383.png)
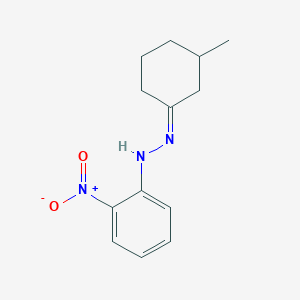
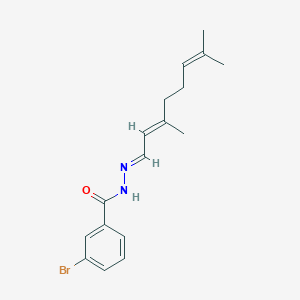
![4-Bromo-2-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B404391.png)
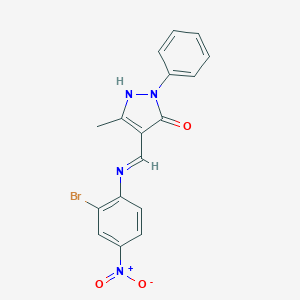
![1-{2-Nitro-4,5-dimethoxybenzyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404394.png)
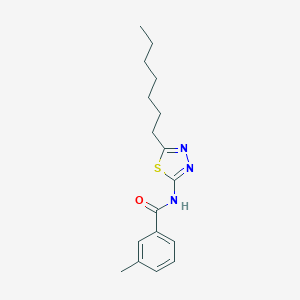
![5-[(4-chloroanilino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B404400.png)
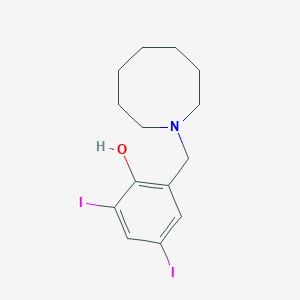
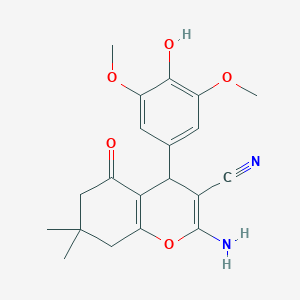
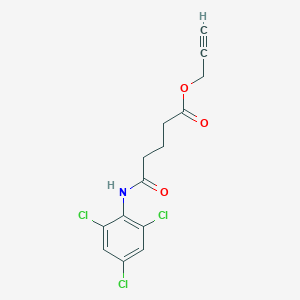
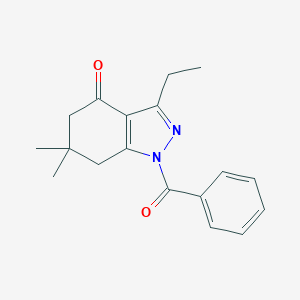
![2-{4-chloro-2-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B404408.png)
![1-[(2,3-Dichlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B404411.png)
